2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide
Description
Properties
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDILKMDQPEABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936186-39-8 | |
| Record name | 2-bromo-4-methyl-1,3-thiazole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide typically involves the bromination of 4-methyl-1,3-thiazole-5-sulfonamide. This can be achieved by reacting 4-methyl-1,3-thiazole-5-sulfonamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide serves as a crucial intermediate in synthesizing pharmaceuticals targeting bacterial infections. Its structure allows it to inhibit dihydropteroate synthetase (DHPS), an enzyme essential for folate synthesis in bacteria, thereby exhibiting bacteriostatic effects .
Potential Drug Development
Research indicates that thiazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's ability to modulate enzyme activities and influence cell signaling pathways makes it a valuable candidate for drug development .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| N-(thiazol-2-yl) derivatives | Anticancer | |
| Hybrid antimicrobials | Broad-spectrum antibacterial |
Agricultural Chemicals
The compound is utilized in the formulation of agrochemicals such as fungicides and herbicides. Its effectiveness in enhancing crop protection against pests and diseases has been documented, making it a significant component in agricultural research .
Material Science
In materials science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is crucial for developing durable materials used in various industrial applications .
Biochemical Research
As a reagent in biochemical assays, this compound is employed to study enzyme inhibition and metabolic pathways. Its role in proteomics research highlights its utility in understanding protein interactions and functions.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard in chromatographic techniques. It aids in the detection and quantification of similar thiazole derivatives within complex mixtures, thereby facilitating accurate analytical assessments .
Case Studies
Case Study 1: Antibacterial Activity
A study synthesized N-(thiazol-2-yl) derivatives that combined thiazole and sulfonamide groups. These compounds exhibited potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The results indicated that specific substitutions on the thiazole ring enhanced the antibacterial efficacy significantly .
Case Study 2: Drug Development
Research has shown that modifications to the thiazole structure can lead to compounds with improved pharmacological profiles. For instance, derivatives of this compound have been explored for their potential as anticancer agents due to their ability to interact with multiple biological targets .
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The bromine atom and sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties are influenced by its substituents. Below is a comparative analysis of structurally related thiazole sulfonamides and brominated heterocycles:
Key Observations:
- Halogen Effects: Bromine at position 2 (vs.
- Sulfonamide Position : The sulfonamide group at position 5 (common in ) contributes to hydrogen-bonding interactions, critical for enzyme inhibition (e.g., carbonic anhydrase or antimicrobial targets).
- Methyl vs. Chloromethyl: The methyl group at position 4 (vs.
Data Tables
Table 1: Physicochemical Properties of Selected Thiazole Derivatives
| Property | This compound | 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide | 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide |
|---|---|---|---|
| Molecular Weight | 293.14 | 276.12 | 222.24 |
| LogP (Predicted) | ~2.5 | ~2.8 | ~1.2 |
| Water Solubility | Low | Very low | Moderate |
| Reactivity | Moderate (Br substitution) | High (Cl and ClCH₂ groups) | Low (NH₂ group) |
Biological Activity
2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide (BMTS) is a thiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its antimicrobial, antifungal, and anticancer properties, making it a valuable candidate in various therapeutic applications.
BMTS has the molecular formula C5H6BrN2O2S2 and features both bromine and sulfonamide functional groups, which contribute to its unique reactivity and biological activity. Its structure allows for various chemical modifications that can enhance its pharmacological properties.
The biological activity of BMTS is attributed to its interaction with multiple biochemical pathways. Thiazole derivatives typically exhibit activities such as:
- Antimicrobial Effects : Inhibition of bacterial and fungal growth.
- Anticancer Properties : Induction of apoptosis in cancer cells.
- Enzyme Inhibition : Specifically targeting carbonic anhydrase, which is crucial for various physiological processes.
Antimicrobial Activity
BMTS has demonstrated significant antimicrobial effects against a range of bacteria and fungi. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study reported that BMTS inhibited bacterial growth with an effective concentration as low as 3.9 µg/mL .
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.9 |
| Escherichia coli | No activity at low concentrations |
| Candida albicans | Effective at varying concentrations |
Anticancer Activity
BMTS has also been evaluated for its anticancer properties. It has shown promising results in various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MDA-MB-231). The compound has been linked to significant inhibition of cell proliferation and induction of apoptosis.
In a study assessing the cytotoxic effects on A549 cells, BMTS exhibited an IC50 value of approximately 20 µM, indicating strong potential as an anticancer agent .
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| A549 (Lung Cancer) | 20 | 70 |
| MDA-MB-231 (Breast) | 15 | 80 |
| Caco-2 (Colon Cancer) | 25 | 60 |
Case Studies
- Anticonvulsant Activity : In a picrotoxin-induced convulsion model, thiazole derivatives similar to BMTS were tested for anticonvulsant effects. Compounds with structural similarities to BMTS displayed significant protective effects against seizures, suggesting potential applications in epilepsy treatment .
- Combination Therapy : Research has indicated that BMTS can enhance the efficacy of existing anticancer drugs when used in combination therapy. This synergistic effect was particularly noted in studies involving lung and breast cancer cell lines, where BMTS improved the overall therapeutic outcome .
Safety and Toxicity
Toxicological assessments indicate that BMTS exhibits low toxicity at therapeutic concentrations. However, comprehensive long-term studies are necessary to fully understand its safety profile in clinical settings.
Future Directions
The ongoing research into BMTS highlights its potential as a versatile compound in drug development. Future studies may focus on:
- Structural Modifications : Enhancing its biological activity through chemical modifications.
- Mechanistic Studies : Further elucidating the pathways through which BMTS exerts its effects.
- Clinical Trials : Assessing the efficacy and safety of BMTS in human subjects.
Q & A
Q. What are the established synthetic routes for 2-bromo-4-methyl-1,3-thiazole-5-sulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclization of precursor thioamides or oxidative chlorination of thiazole intermediates, followed by sulfonamide formation. For example, analogous thiazole sulfonyl chlorides are synthesized using Lawesson’s reagent for cyclization and subsequent oxidative chlorination . Optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Variables like temperature, stoichiometry, and solvent polarity should be systematically tested to maximize yield .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELX is critical for unambiguous structural determination. SHELXL refines atomic coordinates, thermal parameters, and occupancy ratios, addressing potential ambiguities in bromine/methyl group positioning. High-resolution data (e.g., < 1.0 Å) improves accuracy, particularly for sulfonamide group geometry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Antitumor activity can be screened against standardized cancer cell lines (e.g., NCI-60 panel) using MTT assays. For sulfonamide derivatives, focus on dose-dependent cytotoxicity and IC50 calculations. Parallel testing for enzyme inhibition (e.g., carbonic anhydrase) may elucidate mechanistic pathways. Ensure solvent controls (DMSO < 0.1%) to avoid interference .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (DFT or ab initio) map potential energy surfaces to identify intermediates and transition states. Software like Gaussian or ORCA can model bromine’s electronic effects on sulfonamide reactivity. Coupling with cheminformatics tools (e.g., RDKit) enables virtual screening of derivatives for synthetic feasibility .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity) or compound purity. Validate results via orthogonal assays (e.g., apoptosis vs. proliferation). Use high-purity samples (≥95%, HPLC-verified) and meta-analysis frameworks to statistically reconcile discrepancies. Molecular dynamics simulations can further assess target binding consistency .
Q. How to design experiments for probing the sulfonamide group’s role in bioactivity?
- Methodological Answer : Employ isosteric replacement (e.g., substituting -SO2NH2 with -PO2NH2) and compare activity profiles. Spectroscopic techniques (FTIR, NMR) monitor hydrogen-bonding interactions. Mutagenesis studies on protein targets (e.g., carbonic anhydrase) can isolate sulfonamide-binding residues. Free-energy perturbation calculations quantify binding affinity changes .
Q. What advanced separation techniques purify this compound from complex mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and ion-pairing agents (e.g., tetrabutylammonium phosphate) resolves sulfonamides. For scale-up, simulated moving bed (SMB) chromatography improves throughput. Mass-directed purification (LC-MS) ensures target collection. Validate purity via tandem MS and ¹H/¹³C NMR .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Document all parameters (e.g., stirring rate, cooling gradients) using electronic lab notebooks (ELNs). Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo). Implement robotic synthesis platforms for precise reagent dispensing. Cross-validate results via inter-laboratory studies .
Safety and Compliance
Q. What safety protocols are critical when handling brominated thiazole sulfonamides?
- Methodological Answer : Use fume hoods for synthesis due to potential bromine/hydrogen bromide release. Personal protective equipment (PPE: gloves, goggles) is mandatory. Test for genotoxicity (Ames test) early in development. Follow waste disposal guidelines for halogenated organics (e.g., incineration with scrubbing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
